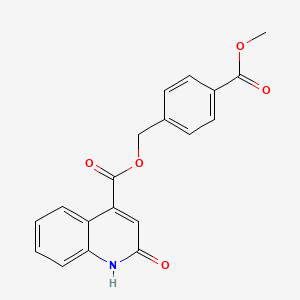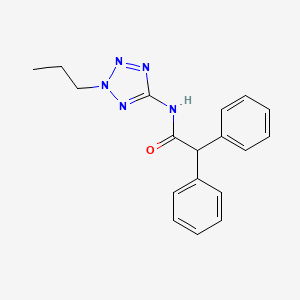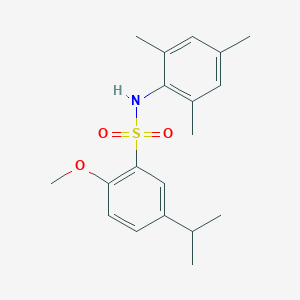![molecular formula C23H20O3 B5721585 {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone, also known as DPMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPMC has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of cell growth and induction of apoptosis in cancer cells. This compound has been found to induce the generation of reactive oxygen species, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity in animal models. In addition, this compound has been found to exhibit antioxidant activity, which may contribute to its potential as a photosensitizer in photodynamic therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
For research on {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone include further investigation of its mechanism of action, as well as its potential applications in various fields, such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, further studies could focus on optimizing the anticancer activity of this compound and investigating its potential use in combination with other chemotherapy drugs. In materials science, further studies could focus on using this compound as a building block for the synthesis of new organic semiconductors with improved electronic properties. In organic electronics, further studies could focus on optimizing the use of this compound as an electron-transporting material in organic light-emitting diodes.
Synthesemethoden
The synthesis of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone involves a multistep process that includes the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid, followed by the Wittig reaction with benzyltriphenylphosphonium chloride. The final step involves the reaction of the intermediate product with phenylmagnesium bromide to form this compound.
Wissenschaftliche Forschungsanwendungen
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In organic electronics, this compound has been studied for its potential use as an electron-transporting material in organic light-emitting diodes.
Eigenschaften
IUPAC Name |
[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-21-15-12-18(16-22(21)26-2)9-8-17-10-13-20(14-11-17)23(24)19-6-4-3-5-7-19/h3-16H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZSJQCYSOSGQK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)
![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)
![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)


![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)

![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)



![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)